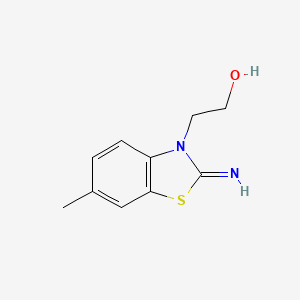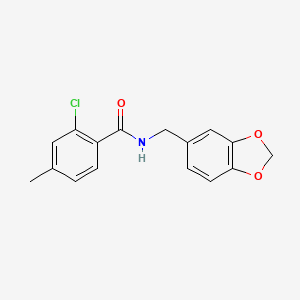![molecular formula C11H14ClN3O3 B5805850 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide](/img/structure/B5805850.png)
4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMABN belongs to the class of nitroaromatic compounds, which are known to possess various biological activities.
作用機序
The exact mechanism of action of 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide is not well understood, but it is believed to act by inducing oxidative stress and DNA damage in cells. 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide has been shown to generate reactive oxygen species (ROS) in cancer cells, leading to cell death. It has also been shown to inhibit the growth of bacteria by damaging their DNA.
Biochemical and Physiological Effects:
4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate gene expression. In vivo studies have shown that 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide can reduce tumor growth and increase survival rates in animal models.
実験室実験の利点と制限
One advantage of using 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide in lab experiments is its high potency and selectivity towards cancer cells and bacteria. This makes it a promising candidate for the development of new anticancer and antimicrobial drugs. However, 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide also has some limitations, such as its low solubility in water and its potential toxicity to normal cells at high doses.
将来の方向性
There are several future directions for research on 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide. One area of interest is the development of new synthetic methods for 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide and its derivatives, which could lead to the discovery of new bioactive compounds. Another area of interest is the elucidation of the mechanism of action of 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide in animal models and clinical trials.
合成法
4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide can be synthesized by reacting 4-chloro-2-nitrobenzoic acid with N,N-dimethylethylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization or column chromatography. The yield of 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide is typically around 50-60%.
科学的研究の応用
4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide has been shown to possess anticancer, antitumor, and antimicrobial activities. In materials science, 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide has been used as a precursor for the synthesis of novel functional materials such as fluorescent dyes and liquid crystals. In environmental science, 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide has been studied for its potential use as a contaminant tracer in soil and water.
特性
IUPAC Name |
4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-14(2)6-5-13-11(16)9-4-3-8(12)7-10(9)15(17)18/h3-4,7H,5-6H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGZFCXNCZBHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)

![N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5805776.png)

![1-acetyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5805806.png)
![2-(2,4-dichlorophenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805810.png)
![1-[(2,6-dichlorophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5805817.png)
![N-(2-ethoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5805818.png)

![5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5805835.png)
![2-cyano-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5805843.png)
![2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5805851.png)

![N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5805862.png)